molecular formula C19H27ClN2O4S B5556985 1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide

1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B5556985
M. Wt: 414.9 g/mol
InChI Key: SBNAYFUCWOBHDX-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals known for their complex synthesis processes and potential biological activities. While direct studies on this exact compound might be limited, research on closely related compounds provides valuable insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the coupling of chlorobenzene sulfonyl chloride with piperidine, under conditions that favor the formation of the desired sulfonamide bond. For example, the synthesis of biologically active O-substituted derivatives involves dynamic pH control in aqueous media, followed by substitution reactions in the presence of sodium hydride (NaH) and dimethylformamide (DMF) (Khalid et al., 2013).

Molecular Structure Analysis

Structural analysis of similar compounds often utilizes X-ray crystallography, revealing that such molecules may exhibit chair conformation of the piperidine ring and a tetrahedral geometry around the sulfonamide sulfur atom. For instance, a study on [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol showed classic chair conformation and tetrahedral geometry (Girish et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives can vary widely, depending on the functional groups present. These compounds participate in reactions typical of sulfonamides, such as sulfonation and acylation. For example, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves N-sulfonation with sulfonyl chlorides (Vinaya et al., 2009).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Piperidine Derivatives

    A study detailed the synthesis of piperidine derivatives through cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to the creation of various cyclic compounds like pyrrolizidines and indolizidines. These methods offer a route for synthesizing structurally complex and biologically active molecules, including natural products and potential pharmaceuticals (Back & Nakajima, 2000).

  • Biologically Active O-substituted Derivatives

    Research into 2-O-substituted derivatives of a similar piperidine-based sulfonamide showed promising biological activity against enzymes like lipoxygenase and cholinesterase, highlighting the potential for developing therapeutic agents from this chemical scaffold (Khalid et al., 2013).

Antimicrobial Applications

  • Antimicrobial Activity of Piperidine Derivatives: Another study synthesized benzhydryl-sulfonyl-piperidine derivatives and evaluated their antimicrobial efficacy against pathogens affecting tomato plants, demonstrating significant activity against bacterial and fungal pathogens. This suggests the utility of sulfonyl-piperidine derivatives in agricultural biocontrol strategies (Vinaya et al., 2009).

Structural and Chemical Properties

  • Crystal Structure Analysis: The crystal structure of a compound with a toluene-sulfonyl-piperidin-4-yl motif was elucidated, revealing insights into the molecular conformation and potential interactions that could be leveraged in drug design and material science applications (Girish et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2-hydroxycyclohexyl)-N-methylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O4S/c1-21(17-4-2-3-5-18(17)23)19(24)14-10-12-22(13-11-14)27(25,26)16-8-6-15(20)7-9-16/h6-9,14,17-18,23H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNAYFUCWOBHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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